Tetrabenzylzirconium(IV) Tetrabenzylzirconium(IV)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676255
InChI: InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;
SMILES:
Molecular Formula: C28H28Zr
Molecular Weight: 455.7 g/mol

Tetrabenzylzirconium(IV)

CAS No.:

Cat. No.: VC13676255

Molecular Formula: C28H28Zr

Molecular Weight: 455.7 g/mol

* For research use only. Not for human or veterinary use.

Tetrabenzylzirconium(IV) -

Specification

Molecular Formula C28H28Zr
Molecular Weight 455.7 g/mol
Standard InChI InChI=1S/4C7H7.Zr/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;
Standard InChI Key IJGRUMAEYZWBQI-UHFFFAOYSA-N
Canonical SMILES C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.C=C1C=CC=C[CH]1.[Zr]

Introduction

PropertyValueSource
Molecular FormulaC₂₈H₂₈Zr
Molecular Weight455.7 g/mol
SolubilityHydrocarbons (e.g., toluene)
StabilityDecomposes in air/moisture
Crystal SystemPolymorphic (multiple forms)

Synthesis and Structural Characterization

Synthetic Methodology

The standard synthesis involves the reaction of zirconium tetrachloride (ZrCl₄) with benzylmagnesium chloride (C₆H₅CH₂MgCl) in diethyl ether:

ZrCl4+4C6H5CH2MgClZr(CH2C6H5)4+4MgCl2\text{ZrCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_4 + 4 \text{MgCl}_2

This method achieves yields exceeding 70% under optimized conditions . Critical parameters include:

  • Temperature: −78°C to 0°C to prevent ligand scrambling

  • Solvent Purity: Anhydrous diethyl ether to avoid hydrolysis

  • Stoichiometry: 4:1 Grignard-to-ZrCl₄ ratio for complete substitution

Structural Insights from X-Ray Crystallography

X-ray diffraction studies reveal two distinct polymorphs:

  • Polymorph A: All four benzyl ligands adopt η²-coordination, creating a symmetrical tetrahedral geometry .

  • Polymorph B: Two η¹ and two η² ligands, resulting in a distorted configuration with Zr–C bond lengths varying between 2.24 Å and 2.38 Å .

This structural plasticity enables tunable reactivity, as η²-coordinated ligands facilitate easier protonolysis compared to η¹ modes .

Reactivity and Mechanistic Pathways

Protonolysis Reactions

Tetrabenzylzirconium(IV) undergoes protonolysis with hydrogen chloride to yield trichlorobenzylzirconium and toluene:

Zr(CH2C6H5)4+HClZr(CH2C6H5)3Cl+CH3C6H5\text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_4 + \text{HCl} \rightarrow \text{Zr(CH}_2\text{C}_6\text{H}_5\text{)}_3\text{Cl} + \text{CH}_3\text{C}_6\text{H}_5

This reaction proceeds via a concerted mechanism where HCl simultaneously abstracts a benzyl proton and transfers chloride to zirconium .

Olefin Polymerization Catalysis

When activated by methylaluminoxane (MAO), tetrabenzylzirconium(IV) generates highly active sites for ethylene and propylene polymerization. Key performance metrics include:

  • Turnover Frequency (TOF): Up to 2,080 h⁻¹ for 1-hexene oligomerization

  • Stereoselectivity: >99% isotacticity in polystyrene synthesis

  • Molecular Weight Control: Mw values exceeding 500,000 g/mol

The precatalyst’s efficiency stems from its ability to stabilize active Zr(III) intermediates while resisting over-reduction .

Applications in Industrial and Academic Contexts

Polyolefin Production

Tetrabenzylzirconium-derived catalysts dominate in the synthesis of:

  • High-Density Polyethylene (HDPE): Enhanced tensile strength via chain branching control

  • Syndiotactic Polystyrene: High thermal stability for automotive components

  • Elastomers: Precisely tuned branching for impact-resistant materials

Emerging Applications

Recent studies highlight its potential in:

  • CO₂ Copolymerization: Zr centers activate CO₂ for incorporation into polycarbonates

  • Dehydrogenative Coupling: Silane-to-siloxane conversions with 90% selectivity

  • Photocatalysis: Benzyl ligands act as electron reservoirs under UV irradiation

Comparative Analysis with Analogous Complexes

CompoundMetal CenterLigand TypeTOF (h⁻¹)Stability
Tetrabenzylzirconium(IV)Zr(IV)Benzyl2,080Air-sensitive
Tetrabenzylhafnium(IV)Hf(IV)Benzyl1,750Moisture-sensitive
Cp₂ZrCl₂Zr(IV)Cyclopentadienyl3,200Air-stable

The zirconium analogue outperforms hafnium in catalytic activity but requires more rigorous handling. Compared to cyclopentadienyl complexes, benzyl ligands offer superior steric tuning at the cost of reduced thermal stability .

Recent Advances and Future Directions

Ligand Modification Strategies

Incorporating electron-withdrawing substituents on benzyl rings (e.g., –CF₃ groups) increases Zr center electrophilicity, boosting polymerization rates by 40% in preliminary trials .

Computational Modeling Breakthroughs

Density functional theory (DFT) simulations predict that η³-coordination modes could stabilize transition states in copolymerization reactions, opening pathways for novel polymer architectures .

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